2-[(4-Chlorophenoxy)methyl]-1,4-dioxane
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Overview
Description
2-[(4-Chlorophenoxy)methyl]-1,4-dioxane is an organic compound characterized by the presence of a chlorophenoxy group attached to a dioxane ring
Mechanism of Action
Target of Action
It is structurally similar to mcpa (2-methyl-4-chlorophenoxyacetic acid), a widely used phenoxy herbicide . MCPA acts as an auxin, a type of plant growth hormone . Therefore, it’s plausible that 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane may also target similar pathways.
Mode of Action
Based on its structural similarity to mcpa, it may mimic the action of natural auxins, leading to uncontrolled growth and eventually death in susceptible plants .
Biochemical Pathways
Mcpa, a structurally similar compound, interferes with plant growth by disrupting normal auxin signaling . This disruption leads to uncontrolled cell division and growth, primarily in broadleaf plants .
Pharmacokinetics
A related compound, mcpa, is known to be well-absorbed and can be found in various tissues in the body
Result of Action
Mcpa, a structurally similar compound, causes uncontrolled growth in susceptible plants, leading to their death . It’s plausible that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, MCPA’s efficacy can be influenced by environmental conditions such as temperature, rainfall, and soil type . Similarly, this compound’s action might also be influenced by these factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methyl]-1,4-dioxane typically involves the reaction of 4-chlorophenol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring.
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Step 1: Formation of Intermediate
Reagents: 4-chlorophenol, formaldehyde
Conditions: Acidic medium (e.g., hydrochloric acid)
Reaction: 4-chlorophenol reacts with formaldehyde to form 4-chlorophenoxymethanol.
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Step 2: Cyclization
Reagents: 4-chlorophenoxymethanol, ethylene glycol
Conditions: Acidic medium, elevated temperature
Reaction: The intermediate 4-chlorophenoxymethanol reacts with ethylene glycol to form this compound through cyclization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenoxy)methyl]-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
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Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperature
Products: Carboxylic acids, ketones
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Reduction:
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, room temperature
Products: Alcohols, alkanes
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Substitution:
Reagents: Sodium hydroxide, potassium hydroxide
Conditions: Basic medium, elevated temperature
Products: Substituted derivatives
Scientific Research Applications
2-[(4-Chlorophenoxy)methyl]-1,4-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar chlorophenoxy group.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with two chlorine atoms on the phenoxy ring.
4-Chlorophenoxyacetic acid: A simpler analog with a single chlorophenoxy group.
Uniqueness
2-[(4-Chlorophenoxy)methyl]-1,4-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other chlorophenoxy compounds and contributes to its specific reactivity and applications.
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1,4-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c12-9-1-3-10(4-2-9)15-8-11-7-13-5-6-14-11/h1-4,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTQYVWEEDMUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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